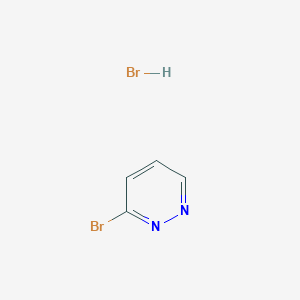

3-Bromo-pyridazine hydrobromide

Description

3-Bromo-pyridazine hydrobromide is a heterocyclic organic compound featuring a pyridazine core substituted with a bromine atom at the 3-position and stabilized as a hydrobromide salt. Pyridazine derivatives are critical intermediates in pharmaceutical and agrochemical synthesis due to their electron-deficient aromatic system, which facilitates nucleophilic substitution reactions. The hydrobromide salt enhances solubility in polar solvents, making it advantageous for synthetic applications.

Synthesis: The compound can be synthesized via cyclization of hydrazine hydrate with appropriate dicarbonyl precursors, followed by dehydrogenation and bromination steps. For example, 3-bromo-6-methylpyridazine is prepared from CH₃COCH₂CH₂COOH through cyclization, dehydrogenation, and substitution, as reported by Xin Bing-wei . The hydrobromide salt is typically formed by reacting the free base with HBr.

Properties

IUPAC Name |

3-bromopyridazine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2.BrH/c5-4-2-1-3-6-7-4;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTQKOCSGGRTSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-pyridazine hydrobromide can be synthesized through the bromination of pyridazine using bromine (Br2) in the presence of pyridine hydrobromide perbromide (PyHBr). The reaction typically proceeds at room temperature and involves the addition of bromine to the pyridazine ring.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques. The process involves the controlled addition of bromine to pyridazine in a reactor, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-pyridazine hydrobromide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as ammonia (NH3) or alkyl halides.

Major Products Formed:

Oxidation: The oxidation of this compound can yield various oxidized derivatives, including carboxylic acids and ketones.

Reduction: Reduction reactions typically produce amines or alcohols.

Substitution: Substitution reactions can lead to the formation of different substituted pyridazines.

Scientific Research Applications

3-Bromo-pyridazine hydrobromide is widely used in scientific research due to its versatility and reactivity. It finds applications in:

Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

Biology: In the study of biological systems and the development of bioactive molecules.

Medicine: In the design and synthesis of pharmaceuticals and drug candidates.

Industry: In the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-bromo-pyridazine hydrobromide exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom on the pyridazine ring is replaced by a nucleophile, leading to the formation of a new compound. The molecular targets and pathways involved vary based on the application and the specific reaction conditions.

Comparison with Similar Compounds

Structural Features :

- Molecular formula: C₄H₃BrN₂·HBr (exact formula may vary with substituents).

- Key spectral data (¹H NMR, MS-ESI) confirm the bromine substitution and salt formation .

Comparison with Structurally Similar Compounds

3-Bromo-6-isopropyl-pyridazine Hydrobromide

- Molecular Formula : C₇H₁₀Br₂N₂ .

- Properties : This derivative includes an isopropyl group at the 6-position, increasing steric bulk and lipophilicity compared to the unsubstituted analog. The purity of commercial samples is ~95–97% .

- Applications : Likely used as a building block in medicinal chemistry for kinase inhibitors or agrochemicals.

3-Bromo-6-chloroimidazo[1,2-a]pyridine Hydrobromide

- Molecular Formula : C₇H₅BrClN₂·HBr .

- Structural Differences : The imidazopyridine core introduces a fused ring system, enhancing aromatic stability and altering electronic properties. The chlorine atom at the 6-position may direct reactivity toward electrophilic substitution.

- Reactivity : The fused ring system could confer unique binding interactions in drug discovery, distinct from pyridazine derivatives.

3-(Bromomethyl)pyridine Hydrobromide

Table 1: Key Properties of Selected Hydrobromide Salts

*Calculated for illustrative purposes.

Solubility and Stability

Reactivity

- Bromine at the 3-position on pyridazine facilitates Suzuki-Miyaura cross-coupling for biaryl synthesis.

- Bromomethyl groups (e.g., in 3-(bromomethyl)pyridine HBr) enable nucleophilic displacement reactions, whereas imidazopyridine derivatives may undergo electrophilic aromatic substitution .

Biological Activity

3-Bromo-pyridazine hydrobromide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a bromine atom at the third position of the pyridazine ring, which is significant for its reactivity and interaction with biological targets. The molecular formula is with a molecular weight of approximately 215.88 g/mol. The presence of bromine enhances its electrophilic properties, making it suitable for various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and cellular pathways. The compound's electrophilic nature allows it to form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or modulation of enzymatic activity. This mechanism is particularly relevant in the context of developing inhibitors for targets such as cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression .

Biological Activity

Research indicates that pyridazine derivatives, including this compound, exhibit a range of biological activities:

- Anticancer Activity : A study demonstrated that related pyridazine compounds could induce apoptosis in breast cancer cell lines (T-47D and MDA-MB-231) by disrupting cell cycle progression. The compounds displayed significant cytotoxicity with IC50 values in the nanomolar range .

- Antimicrobial Properties : Pyridazines have been investigated for their antimicrobial effects, suggesting that this compound may also possess similar properties, though specific studies on this compound are still ongoing.

- Anti-inflammatory Effects : Some pyridazine derivatives have shown potential anti-inflammatory activity, indicating that this compound could be explored for therapeutic applications in inflammatory diseases .

Data Table: Biological Activities of Pyridazine Derivatives

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Bromine at C-3 | Potential anticancer activity |

| 3-Bromo-6-ethyl-pyridazine | Ethyl group at C-6 | Antimicrobial and anticancer properties |

| 3-Bromo-6-isopropyl-pyridazine | Isopropyl group at C-6 | Anti-inflammatory effects |

| 3-Bromo-6-(bromomethyl)pyridazine | Bromomethyl at C-6 | Electrophilic reactivity; potential drug candidate |

Case Studies

- Anticancer Evaluation : In vitro studies on a series of pyridazines showed that compounds similar to this compound effectively inhibited cell proliferation in various cancer cell lines. The most potent derivatives were evaluated for their mechanism of action through cell cycle analysis and apoptosis assays, indicating their potential as lead compounds in cancer therapy .

- Synthesis and Functionalization : Research has highlighted the synthesis of functionalized pyridazines via cross-coupling reactions, demonstrating the versatility of 3-bromo-pyridazine as a precursor for developing novel therapeutic agents. This includes modifications that enhance biological activity or target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.